![molecular formula C15H17N5O4 B2372382 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899978-78-0](/img/structure/B2372382.png)
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methyl-5-nitrophenyl)oxalamide
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Description
N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methyl-5-nitrophenyl)oxalamide, also known as L-NOARG, is a chemical compound that has been widely studied for its role in biological systems. L-NOARG is a potent inhibitor of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. Nitric oxide is a key signaling molecule involved in a wide range of physiological processes, including vasodilation, neurotransmission, and immune response.
Scientific Research Applications
Synthesis and Chemical Properties
- A novel synthetic approach for the creation of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be applicable to the synthesis of compounds including N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methyl-5-nitrophenyl)oxalamide, has been developed. This method is simple and high-yielding, providing a useful formula for anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).
Role in Nanotechnology
- Imidazole derivatives, such as the one mentioned, can potentially serve as organic precursors for the synthesis of zinc oxide nanoparticles. This innovative approach utilizes crystal structures like 4,5-dimethyl-2-(3-nitrophenyl)-1H-imidazol-1-ol to develop nanoparticles (Padhy et al., 2010).
Pharmacological Potential
- Compounds with imidazole structures, including ones similar to N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-methyl-5-nitrophenyl)oxalamide, have shown promising results as H3-receptor histamine antagonists. These findings could be relevant for drug development, considering their potency in vitro and in vivo (Ganellin et al., 1996).
Anticonvulsant Activities
- Studies on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, which are structurally related, have revealed anticonvulsant activities. Such research could hint at potential applications for similar compounds in neurological disorders (Aktürk et al., 2002).
Imaging and Diagnostic Applications
- Novel imidazole-based compounds have been explored for their use in imaging hypoxic tumor tissue. These compounds, designed for cellular uptake via amino acid transporters, demonstrate the potential of imidazole derivatives in medical imaging technologies (Malik et al., 2012).
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(2-methyl-5-nitrophenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-11-3-4-12(20(23)24)9-13(11)18-15(22)14(21)17-5-2-7-19-8-6-16-10-19/h3-4,6,8-10H,2,5,7H2,1H3,(H,17,21)(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPZWXBQPNVFTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCCCN2C=CN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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